2-Amino-4-(5-tert-butylthiophen-2-yl)-7,7-dimethyl-1-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
2-Amino-4-(5-tert-butylthiophen-2-yl)-7,7-dimethyl-1-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of hexahydroquinolines This compound is characterized by its unique structure, which includes a thiophene ring, a tert-butyl group, and a carbonitrile group
Preparation Methods
The synthesis of 2-Amino-4-(5-tert-butylthiophen-2-yl)-7,7-dimethyl-1-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the hexahydroquinoline core: This can be achieved through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate.
Introduction of the thiophene ring: The thiophene ring can be introduced via a Suzuki coupling reaction, where a thiophene boronic acid is coupled with a halogenated precursor.
Addition of the tert-butyl group: The tert-butyl group can be introduced through a Friedel-Crafts alkylation reaction.
Formation of the carbonitrile group: The carbonitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile precursor.
Industrial production methods may involve optimization of these reactions to increase yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process.
Chemical Reactions Analysis
2-Amino-4-(5-tert-butylthiophen-2-yl)-7,7-dimethyl-1-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or carbonitrile groups can be replaced by other functional groups using suitable reagents.
Cyclization: The compound can undergo cyclization reactions to form various cyclic derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
2-Amino-4-(5-tert-butylthiophen-2-yl)-7,7-dimethyl-1-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It is also studied for its unique chemical properties and reactivity.
Biology: The compound is investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. It is used in various bioassays to study its effects on different biological systems.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound in drug discovery and development. It is studied for its pharmacological properties and potential as a drug candidate.
Industry: The compound is used in the development of new materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-Amino-4-(5-tert-butylthiophen-2-yl)-7,7-dimethyl-1-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological system and context in which the compound is studied.
Comparison with Similar Compounds
2-Amino-4-(5-tert-butylthiophen-2-yl)-7,7-dimethyl-1-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can be compared with other similar compounds, such as:
Hexahydroquinoline derivatives: These compounds share the hexahydroquinoline core structure but differ in the substituents attached to the core. They may have different chemical and biological properties.
Thiophene derivatives: These compounds contain a thiophene ring and may have similar chemical reactivity and biological activities.
Carbonitrile derivatives: These compounds contain a carbonitrile group and may have similar chemical properties and reactivity.
Properties
Molecular Formula |
C27H31N3OS |
---|---|
Molecular Weight |
445.6 g/mol |
IUPAC Name |
2-amino-4-(5-tert-butylthiophen-2-yl)-7,7-dimethyl-1-(3-methylphenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C27H31N3OS/c1-16-8-7-9-17(12-16)30-19-13-27(5,6)14-20(31)24(19)23(18(15-28)25(30)29)21-10-11-22(32-21)26(2,3)4/h7-12,23H,13-14,29H2,1-6H3 |
InChI Key |
QDNQHQDBNQKKQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C(C(=C2N)C#N)C4=CC=C(S4)C(C)(C)C)C(=O)CC(C3)(C)C |
Origin of Product |
United States |
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